

Introduction: The Strategic Importance of Chiral Building Blocks

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Compound of Interest

Compound Name: *tert*-butyl (3*S*)-3-aminobutanoate

Cat. No.: B067648

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In modern pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of efficacy and safety. The human body is a chiral environment, and as such, enantiomers of a drug molecule often exhibit profoundly different pharmacological and toxicological profiles. This reality has driven a significant demand for enantiomerically pure chiral intermediates—specialized molecules that serve as foundational components for the synthesis of complex drug candidates.[\[1\]](#)[\[2\]](#)

Tert-butyl (3*S*)-3-aminobutanoate stands out as a crucial chiral building block. Its structure incorporates a stereogenic center at the C3 position, a primary amine for further functionalization, and a *tert*-butyl ester, a widely used protecting group in organic synthesis. The *tert*-butyl group provides steric hindrance that protects the carboxylic acid from unwanted reactions while being readily removable under specific acidic conditions, a property highly valued in multi-step synthetic pathways.[\[3\]](#)[\[4\]](#)[\[5\]](#) This guide provides a comprehensive overview of the core physical properties of **tert-butyl (3*S*)-3-aminobutanoate**, offering researchers and drug development professionals the technical data and procedural knowledge required for its effective application.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for **tert-butyl (3*S*)-3-aminobutanoate** are summarized below. This data is essential for reaction planning, safety assessment, and quality control.

Property	Value	Source(s)
CAS Number	161105-54-0	[6][7][8]
Molecular Formula	C ₈ H ₁₇ NO ₂	[6]
Molecular Weight	159.23 g/mol	[6]
Appearance	Clear, colorless to light yellow liquid	[8]
Boiling Point	50 °C at 0.7 mmHg	
Predicted Density	0.946 ± 0.06 g/cm ³	
Refractive Index	1.4230 to 1.4270 (at 20°C, 589 nm)	[8]
Specific Optical Rotation	+21° to +27° (c=1 in CHCl ₃ , at 20°C, 589 nm)	[8]
Purity (Typical)	≥95% (GC)	[8]

A Note on Solubility

While quantitative solubility data is not extensively published, the molecular structure provides clear guidance. The polar primary amine and ester carbonyl groups are contrasted by the nonpolar alkyl chain and the bulky, hydrophobic tert-butyl group. Consequently, **tert-butyl (3S)-3-aminobutanoate** exhibits poor solubility in water but is readily soluble in a wide range of common organic solvents, including chloroform (CHCl₃), dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). This solubility profile is a key consideration for its use in organic synthesis, where anhydrous, non-aqueous conditions are often required.[4][9]

Spectroscopic Profile: Predicting the Molecular Fingerprint

Spectroscopic analysis is fundamental to verifying the structure and purity of a chemical intermediate. While a definitive published spectrum for this specific compound is elusive, its structure allows for a highly accurate prediction of its key spectroscopic features.

Predicted ^1H NMR Spectrum (in CDCl_3)

The proton NMR spectrum is the primary tool for structural elucidation. The following signals are expected:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~1.15 - 1.25	Doublet	3H	-CH(CH ₃)	The methyl group on the chiral center is split by the adjacent methine proton.
1.45	Singlet	9H	-C(CH ₃) ₃	The nine equivalent protons of the tert-butyl group have no adjacent protons, resulting in a strong, characteristic singlet.[10]
~1.50 - 1.70	Broad Singlet	2H	-NH ₂	The protons of the primary amine often appear as a broad singlet and may exchange with D ₂ O.
~2.30 - 2.45	Multiplet	2H	-CH ₂ -C=O	These diastereotopic protons adjacent to the carbonyl are split by the methine proton, often resulting in a complex multiplet.
~3.30 - 3.50	Multiplet	1H	-CH(NH ₂)	The methine proton at the

chiral center is coupled to both the adjacent methyl and methylene groups, leading to a complex multiplet.

Predicted ^{13}C NMR Spectrum (in CDCl_3)

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~23	$-\text{CH}(\text{CH}_3)$	Aliphatic methyl carbon.
~28	$-\text{C}(\text{CH}_3)_3$	The three equivalent methyl carbons of the tert-butyl group give a strong signal.[10]
~43	$-\text{CH}_2-\text{C=O}$	Methylene carbon alpha to the carbonyl.
~45	$-\text{CH}(\text{NH}_2)$	Methine carbon at the chiral center, attached to the nitrogen.
~81	$-\text{C}(\text{CH}_3)_3$	The quaternary carbon of the tert-butyl ester group is highly characteristic and deshielded by the oxygen atom.[10]
~172	$-\text{C=O}$	The ester carbonyl carbon, appearing significantly downfield.

Predicted Infrared (IR) Spectrum

IR spectroscopy identifies the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3300 - 3400	N-H Stretch	Primary Amine (-NH ₂)	A characteristic pair of medium-intensity peaks for the symmetric and asymmetric stretching of the primary amine.
2850 - 3000	C-H Stretch	Alkanes	Strong absorptions corresponding to the sp ³ C-H bonds in the methyl, methylene, methine, and tert-butyl groups.
1725 - 1740	C=O Stretch	Ester	A very strong, sharp absorption peak characteristic of the ester carbonyl group. [11]
1150 - 1250	C-O Stretch	Ester	A strong absorption corresponding to the stretching of the C-O single bond of the ester.

The Role of Chirality in Drug Development

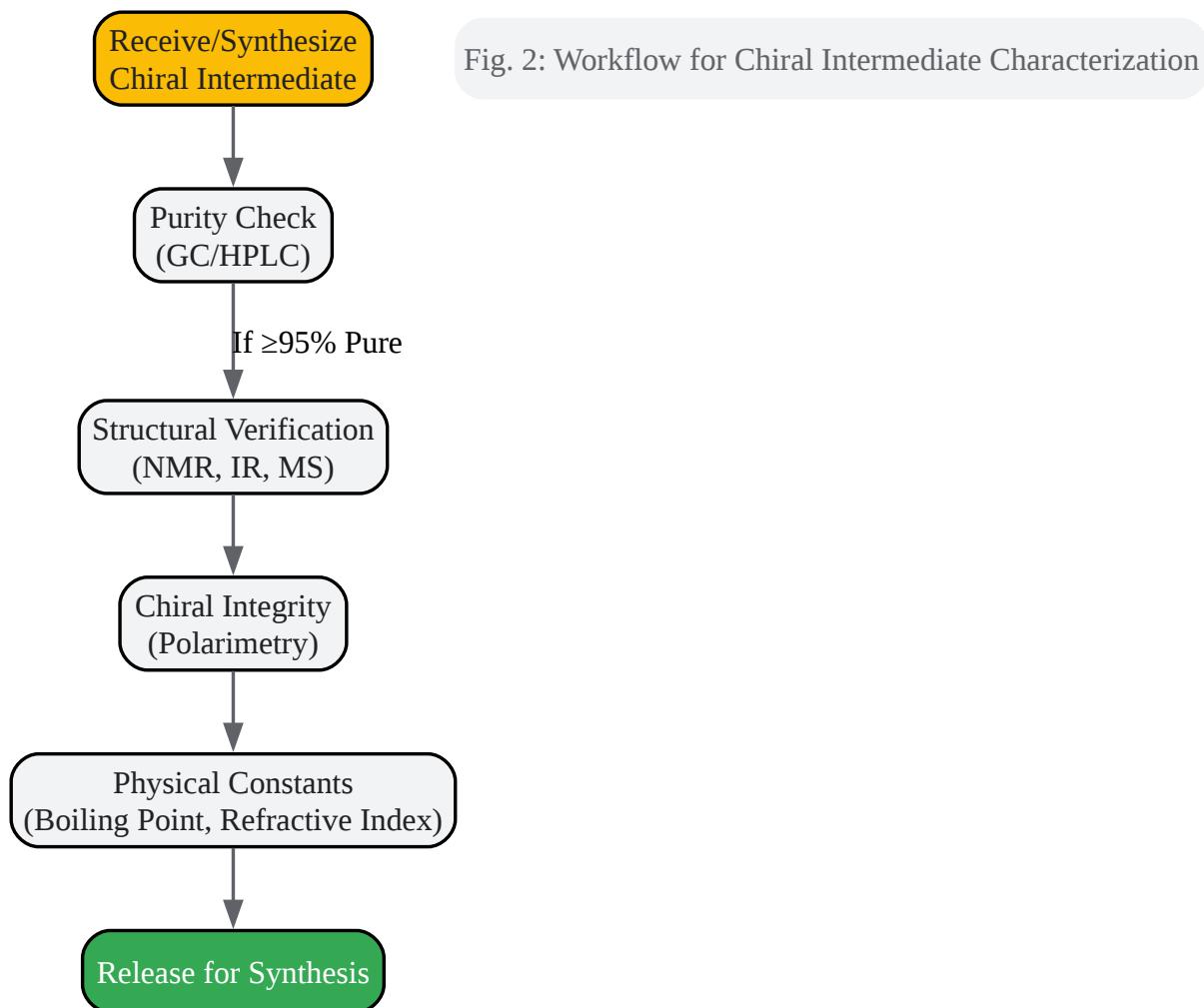
The positive specific optical rotation of **tert-butyl (3S)-3-aminobutanoate** confirms its chiral nature and enantiomeric purity. In drug development, utilizing a single, known enantiomer is critical because biological targets like enzymes and receptors are themselves chiral. An API must have a precise three-dimensional structure to bind effectively to its target, much like a key

fits into a lock. The "wrong" enantiomer may not only be inactive but could also bind to off-targets, leading to undesirable side effects.

Fig. 1: Stereoselectivity in Drug-Receptor Interactions

Experimental Protocols for Physical Property Determination

To ensure the quality and identity of **tert-butyl (3S)-3-aminobutanoate** in a research setting, a series of standardized analytical procedures must be followed. The following protocols are designed to be self-validating and reflect best practices in an organic chemistry laboratory.



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Fig. 2: Workflow for Chiral Intermediate Characterization

Boiling Point Determination under Reduced Pressure

Causality: The compound has a high boiling point at atmospheric pressure and may decompose upon heating. Vacuum distillation lowers the boiling point, allowing for purification without thermal degradation.[12][13] The reported boiling point of 50 °C at 0.7 mmHg serves as a reference.

Protocol:

- **Apparatus Setup:** Assemble a micro-distillation apparatus using a small round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased.[12]
- **Vacuum Connection:** Connect the vacuum adapter of the distillation setup to a vacuum trap, which is then connected to a vacuum pump or water aspirator via thick-walled tubing. A manometer should be placed between the trap and the vacuum source to monitor the pressure.[12]
- **Sample Preparation:** Place 1-2 mL of the liquid sample and a small magnetic stir bar or a few boiling chips into the distillation flask to ensure smooth boiling.
- **Evacuation:** Turn on the vacuum source and allow the pressure inside the apparatus to stabilize. Adjust the vacuum to achieve a pressure at or near 0.7 mmHg.
- **Heating:** Begin gently heating the distillation flask using a heating mantle or oil bath while stirring.
- **Data Collection:** Observe the temperature as the liquid begins to boil and condense on the thermometer bulb. Record the temperature range over which the distillate is collected. This is the boiling point at the recorded pressure.
- **Shutdown:** Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air to the system to equalize the pressure.

Optical Rotation Measurement (Polarimetry)

Causality: Polarimetry measures the extent to which a chiral compound rotates plane-polarized light, which is a fundamental physical constant for an enantiomerically pure substance. This measurement confirms the compound's chiral identity and provides an indication of its enantiomeric purity.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Protocol:

- Instrument Preparation: Turn on the polarimeter and its sodium lamp (589 nm) source, allowing it to warm up for at least 10-15 minutes for stabilization.[\[17\]](#)
- Blank Measurement: Prepare a blank solution using the same solvent that will be used for the sample (e.g., HPLC-grade Chloroform). Fill a clean polarimeter cell (typically 1 dm path length) with the solvent, ensuring no air bubbles are present. Place the cell in the instrument and zero the reading.[\[17\]](#)
- Sample Preparation: Accurately weigh approximately 100 mg of **tert-butyl (3S)-3-aminobutanoate**. Dissolve this in chloroform in a 10 mL volumetric flask and fill to the mark. This creates a solution with a concentration (c) of approximately 0.01 g/mL (or 1 g/100mL).
- Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell completely, again ensuring no air bubbles. Place the cell in the instrument and record the observed rotation (α). Record the temperature (T).
- Calculation: Calculate the specific rotation $[\alpha]$ using Biot's law: $[\alpha]^T\lambda = \alpha / (l \times c)$ Where:
 - α = observed rotation in degrees
 - l = path length in decimeters (dm)
 - c = concentration in g/mL.[\[14\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of each proton and carbon. It is the definitive method for structural verification.

Protocol:

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a small vial.[1]
- Filtering: To ensure magnetic field homogeneity and sharp spectral lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
- Data Acquisition: Acquire a ^1H NMR spectrum. Following this, acquire a broadband proton-decoupled ^{13}C NMR spectrum. For more detailed analysis, 2D experiments like COSY and HSQC can be performed.
- Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Integrate the ^1H signals and reference the spectra (e.g., to the residual CHCl_3 signal at 7.26 ppm for ^1H and the CDCl_3 signal at 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups (amine, ester carbonyl), providing a quick identity and quality check.

Protocol (Neat Liquid/ATR):

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
- Background Spectrum: Acquire a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO_2 and H_2O .[18]
- Sample Application: Place a single drop of the neat liquid **tert-butyl (3S)-3-aminobutanoate** directly onto the center of the ATR crystal.[2]

- Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .[\[18\]](#)
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Safety, Handling, and Storage

Hazard Profile: **Tert-butyl (3S)-3-aminobutanoate** is classified as a corrosive material. It can cause severe skin burns and serious eye damage.[\[19\]](#) Inhalation may cause respiratory irritation.

Handling:

- Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
- Safe Practices: Avoid breathing vapors or mist. Do not allow the material to contact skin, eyes, or clothing. Ensure adequate ventilation.

Storage:

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Incompatibilities: Keep away from strong oxidizing agents and strong acids.

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